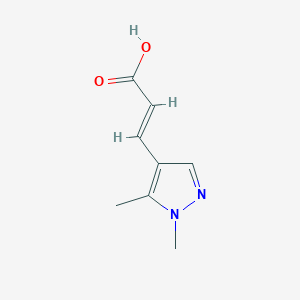
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazoles and their derivatives involves various methods. Traditional procedures are commonly employed for the preparation of pyrazoles. For instance, a practical and straightforward synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester has been reported . Additionally, boronic acid derivatives, such as 1,5-dimethyl-1H-pyrazol-4-ylboronic acid , have been synthesized using specific reactions .
Molecular Structure Analysis
The molecular structure of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid consists of a pyrazole ring with two nitrogen atoms adjacent to three carbon atoms. The unsubstituted pyrazole can exist in three tautomeric forms . The compound’s structure is crucial for understanding its properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid are diverse. Pyrazoles exhibit a broad spectrum of biological activities, making them interesting targets in drug discovery . Specific reactions may include functional group transformations, cyclizations, and derivatizations.
科学的研究の応用
Functional Modification of Polymers
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reactions with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to form amine-treated polymers. These polymers exhibited increased thermal stability and showed promising antibacterial and antifungal activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Novel Organic Compounds
Research has focused on synthesizing pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, showcasing a method that is economical and effective for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids, indicating the compound's utility in creating new organic molecules with potential biological activities (Deepa et al., 2012).
Molecular Engineering for Solar Cell Applications
Novel organic sensitizers for solar cells have been engineered at the molecular level, including compounds that utilize acrylic acid derivatives for anchoring onto TiO2 films. These sensitizers, upon anchoring, exhibit high conversion efficiencies, demonstrating the potential of these compounds in the field of renewable energy (Kim et al., 2006).
Advanced Material Synthesis
The versatility of pyrazole derivatives, including those related to the specified compound, extends to the synthesis of advanced materials. For instance, dithiocarbamate RAFT agents based on 3,5-dimethyl-1H-pyrazole-1-carbodithioates show wide applicability in polymer chemistry, offering low dispersity and high molar mass control for various monomers, highlighting their importance in the development of polymers with specific properties (Gardiner et al., 2016).
Safety And Hazards
特性
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKTROFJZJRKQ-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid | |
CAS RN |
512809-73-3 |
Source


|
| Record name | 512809-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

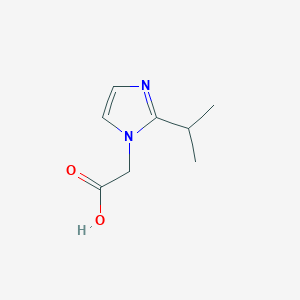
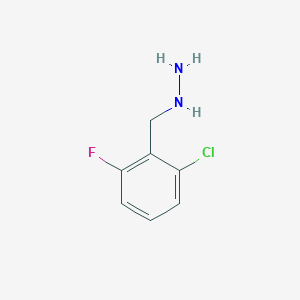
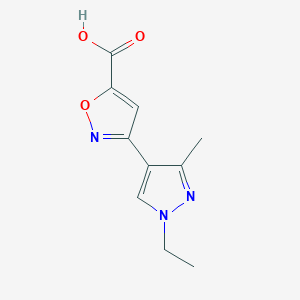
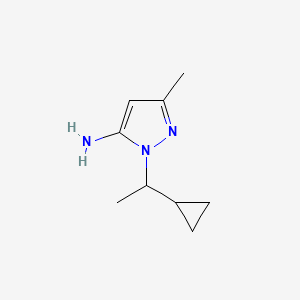
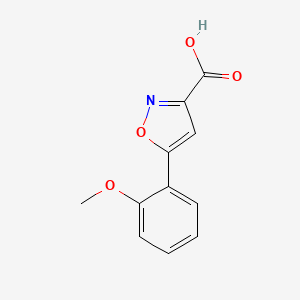
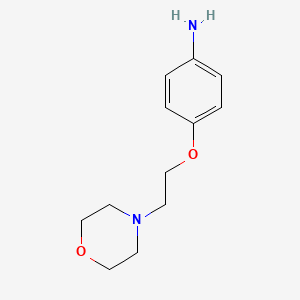
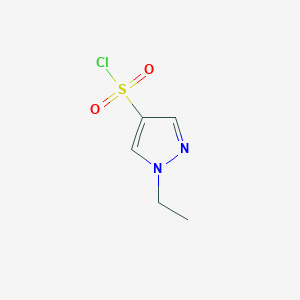
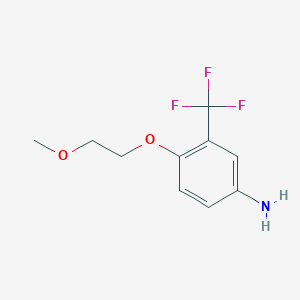
![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
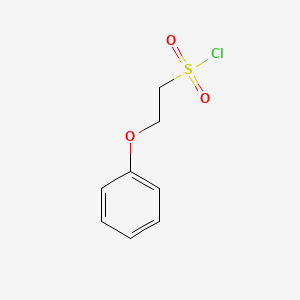
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)
